molecular formula C11H13NO3S B2413085 N-phenyl-2-(prop-2-en-1-ylsulfonyl)acetamide CAS No. 314029-39-5

N-phenyl-2-(prop-2-en-1-ylsulfonyl)acetamide

Cat. No.: B2413085
CAS No.: 314029-39-5
M. Wt: 239.29
InChI Key: ZEIFWJOBHWTSAX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-phenyl-2-(prop-2-en-1-ylsulfonyl)acetamide is an organic compound with a unique structure that combines a phenyl group, a sulfonyl group, and an acetamide group

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-phenyl-2-(prop-2-en-1-ylsulfonyl)acetamide typically involves the reaction of N-phenylacetamide with prop-2-en-1-ylsulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine or sodium hydroxide to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but utilizes larger reactors and more efficient mixing and temperature control systems to ensure consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-phenyl-2-(prop-2-en-1-ylsulfonyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form amine derivatives.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Amine derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

N-phenyl-2-(prop-2-en-1-ylsulfonyl)acetamide has several scientific research applications, including:

    Medicinal Chemistry: It is used as a precursor for the synthesis of various pharmacologically active compounds.

    Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers and resins.

    Biological Studies: It is used in studies related to enzyme inhibition and protein binding.

Comparison with Similar Compounds

Similar Compounds

    N-phenylacetamide: Lacks the sulfonyl group and has different chemical properties.

    N-phenyl-2-(prop-2-en-1-yl)acetamide: Lacks the sulfonyl group, affecting its reactivity and applications.

    N-phenyl-2-(prop-2-en-1-ylsulfonyl)ethanamide: Similar structure but with an ethanamide group instead of an acetamide group.

Uniqueness

N-phenyl-2-(prop-2-en-1-ylsulfonyl)acetamide is unique due to the presence of both the sulfonyl and acetamide groups, which confer distinct chemical reactivity and potential applications. The combination of these functional groups allows for versatile chemical modifications and interactions with biological targets, making it a valuable compound in various research fields.

Properties

IUPAC Name

N-phenyl-2-prop-2-enylsulfonylacetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO3S/c1-2-8-16(14,15)9-11(13)12-10-6-4-3-5-7-10/h2-7H,1,8-9H2,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZEIFWJOBHWTSAX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCS(=O)(=O)CC(=O)NC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.